molecular formula C11H24Cl2N2 B12316268 1-(Cyclohexylmethyl)piperazine dihydrochloride CAS No. 141929-44-4

1-(Cyclohexylmethyl)piperazine dihydrochloride

Katalognummer: B12316268
CAS-Nummer: 141929-44-4
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: VBHDFWIQTUHYEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H22N2.2ClH and a molecular weight of 255.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Cyclohexylmethyl)piperazine dihydrochloride typically involves the reaction of cyclohexylmethyl bromide with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction conditions include heating the mixture to reflux for several hours. The product is then purified by recrystallization or other suitable methods.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(Cyclohexylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohexylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and, consequently, their chemical and biological properties

Eigenschaften

CAS-Nummer

141929-44-4

Molekularformel

C11H24Cl2N2

Molekulargewicht

255.22 g/mol

IUPAC-Name

1-(cyclohexylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h11-12H,1-10H2;2*1H

InChI-Schlüssel

VBHDFWIQTUHYEL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CN2CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.